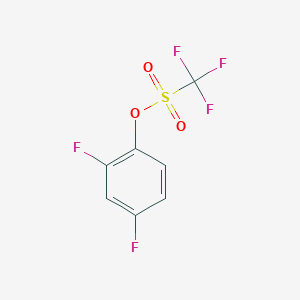

2,4-Difluorophenyl trifluoromethanesulfonate

Description

The exact mass of the compound 2,4-Difluorophenyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Difluorophenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluorophenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPFJBUPWOYJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572802 | |

| Record name | 2,4-Difluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264135-49-1 | |

| Record name | 2,4-Difluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorophenyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate, a critical building block in modern organic synthesis. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the prevailing synthetic methodologies, focusing on the triflation of 2,4-difluorophenol using trifluoromethanesulfonic anhydride (Tf₂O). The guide elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and addresses critical safety and handling considerations. By explaining the causality behind experimental choices, this paper aims to equip scientists with the expertise needed to reliably synthesize this versatile reagent and leverage its potential in advanced chemical applications, particularly in transition-metal-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of 2,4-Difluorophenyl Trifluoromethanesulfonate

2,4-Difluorophenyl trifluoromethanesulfonate, often referred to as an aryl triflate, is a powerful and versatile electrophilic partner in a multitude of chemical transformations. Its structure features a 2,4-difluorophenyl group attached to the highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group. This unique combination confers exceptional reactivity and stability, making it a superior alternative to traditional aryl halides in many synthetic contexts.

Aryl triflates are prized precursors for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The triflate group is an excellent leaving group, rendering the ipso-carbon highly susceptible to oxidative addition by transition metal catalysts, such as palladium and nickel.[1][3] This reactivity profile has established aryl triflates as indispensable reagents in Suzuki, Stille, and other cross-coupling reactions.[4]

The synthesis of aryl triflates is most commonly achieved by the reaction of a phenol with an electrophilic triflating agent.[5][6] The most direct and potent reagent for this transformation is trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O).[1][2] This guide will focus on the practical synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate from 2,4-difluorophenol, presenting both a conventional method and a modern, highly practical aqueous protocol.

Core Synthesis: The Triflation of 2,4-Difluorophenol

Reaction Principle and Mechanism

The conversion of a phenol to an aryl triflate is an O-acylation reaction. The core principle involves the activation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the highly electrophilic sulfur atom of triflic anhydride, displacing a triflate anion and forming the desired product.

The mechanism proceeds in two key steps:

-

Deprotonation: A base removes the acidic proton from the hydroxyl group of 2,4-difluorophenol, generating the corresponding phenoxide. The choice of base is critical and can range from organic amines like pyridine to inorganic bases such as potassium carbonate.

-

Nucleophilic Attack: The resulting 2,4-difluorophenoxide anion acts as a nucleophile, attacking one of the sulfur atoms of the triflic anhydride molecule.[6] This step forms the C-O-S bond of the final product and releases a trifluoromethanesulfonate anion as a leaving group.

Key Reagents and Rationale

-

Substrate (2,4-Difluorophenol): The starting phenolic compound. The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, facilitating deprotonation.

-

Triflating Agent (Triflic Anhydride, Tf₂O): This is the most common and reactive agent for this transformation.[1] It is a powerful electrophile due to the two highly electron-withdrawing triflyl groups attached to the central oxygen atom.[5][6] Its high reactivity necessitates careful handling and often requires low reaction temperatures.

-

Base: The base is crucial for generating the nucleophilic phenoxide.

-

Amine Bases (e.g., Pyridine, Triethylamine): Conventionally used, they are effective but can lead to the formation of ammonium triflate salts as byproducts.[2] These salts can be difficult to remove and may interfere with subsequent catalytic reactions.

-

Inorganic Bases (e.g., K₃PO₄, K₂CO₃, NaOH): Used in aqueous or biphasic systems, these bases offer a significant advantage by eliminating the formation of problematic ammonium salts, leading to a much cleaner product that can often be used directly after workup.[2]

-

-

Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used to prevent reaction with the highly water-sensitive triflic anhydride.

Detailed Experimental Protocols

Two robust protocols are presented below. The first is a conventional method using an amine base, while the second describes a more modern and scalable aqueous procedure.

Protocol 1: Conventional Synthesis using Pyridine

This method is a classic approach effective for small-scale synthesis where ease of setup is prioritized.

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Equivalents |

| 2,4-Difluorophenol | 130.09 g/mol | 1.30 g | 10.0 | 1.0 |

| Anhydrous Dichloromethane (DCM) | - | 40 mL | - | - |

| Anhydrous Pyridine | 79.10 g/mol | 0.95 g (0.97 mL) | 12.0 | 1.2 |

| Triflic Anhydride (Tf₂O) | 282.14 g/mol | 3.10 g (1.85 mL) | 11.0 | 1.1 |

| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line |

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4-difluorophenol (1.30 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (40 mL) and stir until the phenol is fully dissolved.

-

Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (0.97 mL, 12.0 mmol) via syringe.

-

Triflating Agent Addition: Add triflic anhydride (1.85 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (pyridinium triflate) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by slowly adding 20 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2,4-difluorophenyl trifluoromethanesulfonate as a colorless oil.

Protocol 2: Practical Aqueous Biphasic Synthesis

This method is highly advantageous as it avoids ammonium salt byproducts, simplifies workup, and is amenable to larger scales.[2]

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Equivalents |

| 2,4-Difluorophenol | 130.09 g/mol | 1.30 g | 10.0 | 1.0 |

| Toluene | - | 20 mL | - | - |

| 10% Aqueous NaOH | 40.00 g/mol | ~12 mL | ~30.0 | 3.0 |

| Triflic Anhydride (Tf₂O) | 282.14 g/mol | 3.39 g (2.02 mL) | 12.0 | 1.2 |

| Erlenmeyer flask, magnetic stirrer, ice bath |

-

Setup: In a 100 mL Erlenmeyer flask with a magnetic stir bar, dissolve 2,4-difluorophenol (1.30 g, 10.0 mmol) in toluene (20 mL).

-

Base Addition: Add 10% aqueous NaOH solution (~12 mL, 3.0 equiv) to the flask. Stir vigorously to create a biphasic mixture.

-

Cooling & Reagent Addition: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, add triflic anhydride (2.02 mL, 12.0 mmol) dropwise over 10 minutes. The reaction is often rapid and quantitative.[2]

-

Reaction: After addition, remove the ice bath and allow the mixture to warm to ambient temperature, stirring for an additional 30 minutes.

-

Workup & Isolation: Transfer the mixture to a separatory funnel and separate the layers. The product is in the organic (toluene) layer. The aqueous layer can be discarded.

-

Drying & Use: The toluene solution can be dried (e.g., azeotropically or with MgSO₄) and the solvent evaporated to yield the product, which is often of >95% purity and can be used without further purification.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triflic_anhydride [chemeurope.com]

- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

2,4-Difluorophenyl trifluoromethanesulfonate chemical properties

An In-Depth Technical Guide to 2,4-Difluorophenyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications

Introduction: A Modern Tool for Complex Synthesis

In the landscape of modern organic chemistry, the quest for efficient and versatile reagents is perpetual. 2,4-Difluorophenyl trifluoromethanesulfonate emerges as a pivotal building block, particularly for researchers and scientists engaged in drug development and materials science. This compound belongs to the class of aryl triflates (OTf), which are renowned for their exceptional reactivity as electrophilic partners in a myriad of cross-coupling reactions.[1][2] The triflate group is one of the most effective leaving groups known, a property derived from the profound stability of the trifluoromethanesulfonate anion.[3] This stability is a consequence of resonance delocalization of the negative charge across three oxygen atoms, further enhanced by the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group.[1][2]

This guide provides a senior application scientist's perspective on 2,4-difluorophenyl trifluoromethanesulfonate, moving beyond simple data recitation to explain the causal relationships behind its utility. We will explore its fundamental properties, synthesis, and its critical role in forming carbon-carbon and carbon-heteroatom bonds, which are the cornerstones of pharmaceutical synthesis.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a reagent are fundamental to its practical application, dictating storage conditions, reaction monitoring, and structural verification.

Core Properties

A summary of the essential physicochemical data for 2,4-difluorophenyl trifluoromethanesulfonate is presented below.

| Property | Value | Source |

| CAS Number | 264135-49-1 | [4][5] |

| Molecular Formula | C₇H₃F₅O₃S | N/A |

| Molecular Weight | 262.15 g/mol | N/A |

| Appearance | Typically a colorless to pale yellow liquid | [6] |

| Boiling Point | ~70 °C / 2 mmHg (estimated based on related structures) | [7] |

| Density | ~1.6 g/cm³ (estimated based on related structures) | [6] |

Spectroscopic Signature

Understanding the spectroscopic fingerprint of 2,4-difluorophenyl trifluoromethanesulfonate is crucial for reaction monitoring and quality control.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum is characterized by complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) arising from the three protons on the difluorophenyl ring, showing coupling to each other and to the adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by C-F coupling. The carbon attached to the triflate group will be significantly downfield.

-

¹⁹F NMR: This is the most informative NMR technique for this molecule. Three distinct signals are expected: one for the fluorine at the C2 position, one for the fluorine at the C4 position, and a sharp singlet around -73 to -79 ppm characteristic of the triflate group (-OSO₂CF₃).[8] Proton decoupling is often used to simplify the spectra, making each ¹⁹F signal appear as a singlet for easier integration and quantification.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Strong absorption bands are expected for the S=O stretches (typically in the 1420-1440 cm⁻¹ and 1200-1250 cm⁻¹ regions) and C-F bonds of the trifluoromethyl group (around 1210 cm⁻¹). Additional bands will correspond to the aromatic C-F and C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z 262, confirming the molecular weight. Fragmentation patterns will likely involve the loss of the triflate group or parts of the fluorinated ring.

Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

The preparation of aryl triflates is a well-established and generally high-yielding transformation. The most common and reliable method involves the reaction of the corresponding phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

Typical Synthesis Workflow

The diagram below illustrates the standard laboratory synthesis from 2,4-difluorophenol.

Caption: General workflow for the synthesis of 2,4-difluorophenyl trifluoromethanesulfonate.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

-

Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorophenol (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.2 eq).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The formation of pyridinium or triethylammonium triflate salt is often observed as a precipitate.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with cold 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a clear liquid.

Core Reactivity and Applications in Cross-Coupling

The synthetic utility of 2,4-difluorophenyl trifluoromethanesulfonate is almost entirely derived from its function as a superior alternative to aryl halides in transition-metal-catalyzed cross-coupling reactions.[10] Aryl triflates are often more reactive than the corresponding aryl bromides and even iodides, allowing for milder reaction conditions and broader substrate scope.[1]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an electrophile, is a cornerstone of drug discovery.[11] Using 2,4-difluorophenyl trifluoromethanesulfonate allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

The causality for its effectiveness lies in the facile oxidative addition of the C-OTf bond to a low-valent palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This step typically requires less thermal energy than the cleavage of a C-Br or C-Cl bond.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The formation of C-N bonds is equally critical in medicinal chemistry. The Buchwald-Hartwig amination enables the coupling of amines with aryl electrophiles. 2,4-Difluorophenyl trifluoromethanesulfonate serves as an excellent substrate for these reactions, often providing higher yields and accommodating a wider range of amine coupling partners compared to less reactive aryl chlorides.

Other Key Reactions

-

Heck Coupling: Forms C-C bonds by coupling with alkenes.[12]

-

Sonogashira Coupling: Couples with terminal alkynes to form aryl alkynes.

-

Carbonylative Couplings: Incorporates carbon monoxide to synthesize ketones, esters, and amides.

Safety and Handling

As with any reactive chemical, proper handling of 2,4-difluorophenyl trifluoromethanesulfonate is paramount. It should be handled in a well-ventilated fume hood by trained professionals.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Inhalation: Avoid breathing vapors or mist. If inhaled, move to fresh air.[15]

-

Skin Contact: The compound is a skin irritant. In case of contact, wash thoroughly with soap and water.[13][16]

-

Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes.[13][16]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture, as triflates can be sensitive to hydrolysis.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[15]

Conclusion

2,4-Difluorophenyl trifluoromethanesulfonate is more than just a chemical intermediate; it is an enabling tool for modern synthetic chemistry. Its high reactivity, driven by the exceptional leaving group ability of the triflate moiety, provides a distinct advantage over traditional aryl halides in a wide array of palladium-catalyzed cross-coupling reactions. For scientists in drug discovery and materials science, mastering the use of this reagent opens doors to novel molecular architectures that might be otherwise inaccessible. Its predictable reactivity, coupled with well-established protocols for its synthesis and use, ensures its place as a valuable and trustworthy component in the synthetic chemist's toolbox.

References

-

National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonic acid 2-fluorophenyl ester. PubChem Compound Database. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of trifluoromethane sulfonate. Retrieved from [Link]

-

Audiopedia. (2015, November 4). Trifluoromethanesulfonate. YouTube. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2,4,6-Trifluorophenyl)methanesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. Retrieved from [Link]

-

Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

ACS Publications. (2023, June 9). Progress of Photocapacitors. Chemical Reviews. Retrieved from [Link]

- Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved from [Link]

-

Kyoto University Research Information Repository. (2019, November 15). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Trifluoromethanesulfonic acid in organic synthesis. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Triflate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). trifluoromethane sulfonic acid. Retrieved from [Link]

-

LookChem. (n.d.). 4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Interaction of Acetonitrile with Trifluoromethanesulfonic Acid: Unexpected Formation of a Wide Variety of Structures. Retrieved from [Link]

-

ResearchGate. (2024, December 27). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

-

MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

Sources

- 1. Triflate - Wikipedia [en.wikipedia.org]

- 2. Triflate [chemeurope.com]

- 3. youtube.com [youtube.com]

- 4. 264135-49-1|2,4-DIfluorophenyl trifluoromethanesulfonate|BLD Pharm [bldpharm.com]

- 5. 2,4-DIFLUOROPHENYL TRIFLUOROMETHANESULFONATE | 264135-49-1 [amp.chemicalbook.com]

- 6. Cas 29540-84-9,4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE | lookchem [lookchem.com]

- 7. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE | 88284-48-4 [chemicalbook.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. staging.keyorganics.net [staging.keyorganics.net]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Difluorophenyl trifluoromethanesulfonate

Introduction

2,4-Difluorophenyl trifluoromethanesulfonate, a member of the aryl triflate family, is a versatile reagent in modern organic synthesis. Aryl triflates are powerful electrophiles, prized for their exceptional leaving group ability in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The presence of two fluorine atoms on the phenyl ring modifies the electronic properties of the molecule, influencing its reactivity and stability. This guide provides a detailed examination of the core physical and spectroscopic properties of 2,4-Difluorophenyl trifluoromethanesulfonate, offering field-proven insights and methodologies for its characterization, intended for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Chemical Identifiers

The foundational step in understanding a compound's properties is to define its structure. 2,4-Difluorophenyl trifluoromethanesulfonate consists of a 2,4-difluorophenoxy group bonded to a trifluoromethanesulfonyl group.

Caption: General workflow for the synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate.

Safety and Handling

As a reactive chemical, proper handling is imperative.

-

Personal Protective Equipment (PPE): Always wear protective eyewear, a lab coat, and chemical-resistant gloves. [1]Work in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [2]The compound can react with nucleophiles.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. [2]* Decomposition: Thermal decomposition may produce toxic fumes of carbon oxides, sulfur oxides, and hydrogen fluoride. [2]

Experimental Protocols for Property Determination

The following protocols outline the standard, self-validating methodologies for determining the key physical and spectroscopic properties.

Protocol: Melting and Boiling Point Determination

Caption: Workflow for determining melting and boiling points.

Causality and Validation: Slow heating ensures thermal equilibrium, providing an accurate transition temperature. Calibration against certified standards (e.g., benzoic acid for MP) ensures the trustworthiness of the temperature reading. Triplicate measurements validate the precision of the result.

Protocol: Spectroscopic Analysis (NMR, IR, MS)

1. Sample Preparation:

- NMR: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.

- IR: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

- MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent compatible with the ionization source (e.g., acetonitrile or methanol for ESI).

2. Instrument Setup and Data Acquisition:

- NMR: Place the tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard parameters. Ensure proper shimming for high resolution.

- IR: Place the salt plates in the spectrometer's sample holder. Run a background scan first, then acquire the sample spectrum. [3] * MS: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to determine the best ionization and observe the molecular ion and relevant fragments.

3. Data Processing and Interpretation:

- NMR: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift axis using the internal standard. Integrate peaks and analyze splitting patterns to assign signals to specific nuclei.

- IR: Identify characteristic absorption bands and assign them to the corresponding functional groups (S=O, C-F, C=C).

- MS: Analyze the mass-to-charge ratios of the observed peaks. Identify the molecular ion and propose structures for major fragment ions that are consistent with the known molecular structure.

Validation: The use of deuterated solvents and internal standards in NMR provides a reliable reference frame. Running a background scan in IR corrects for atmospheric and instrumental noise. The consistency of fragmentation patterns in MS with chemical principles validates the structural assignment.

References

- MATERIAL SAFETY DATA SHEET. (2016). [Online].

- Wiley-VCH. (2007). Supporting Information. [Online].

- Sigma-Aldrich. 2,4-Difluorophenol 99. [Online].

- NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Online].

- Smolecule. (n.d.). Buy 4-Fluorophenyl trifluoromethanesulfonate | 132993-23-8. [Online].

- ChemicalBook. (n.d.). 2,4-DIFLUOROPHENYL TRIFLUOROMETHANESULFONATE | 264135-49-1. [Online].

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-14. [Online].

- Stang, P. J., & Dueber, T. E. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. [Online].

- Arborchem. (n.d.). 2,4-DB DMA 200. [Online].

- BLD Pharm. (n.d.). 2,4-DIfluorophenyl trifluoromethanesulfonate. [Online].

- The Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz. [Online].

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Online].

- FujiFilm Wako Pure Chemical Corporation. (n.d.). 2,4-Difluorophenyl trifluoromethanesulfonate. [Online].

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2,4-Difluorophenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding a Versatile Chemical Intermediate

Welcome to a comprehensive exploration of the spectral characteristics of 2,4-difluorophenyl trifluoromethanesulfonate. As a Senior Application Scientist, it is my privilege to guide you through the nuanced world of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this pivotal molecule. This guide is crafted not as a rigid protocol, but as a dynamic framework for understanding the "why" behind the "how" of spectral analysis. Our journey will be grounded in the principles of scientific integrity, offering field-proven insights to empower your research and development endeavors.

2,4-Difluorophenyl trifluoromethanesulfonate is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility largely stems from the triflate group, an excellent leaving group in cross-coupling reactions, and the electronically distinct 2,4-difluorophenyl moiety, which can impart desirable properties such as enhanced biological activity and metabolic stability to target molecules. A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will dissect the ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS data of 2,4-difluorophenyl trifluoromethanesulfonate, providing not just the data itself, but the rationale behind the observed spectral features. We will delve into the experimental considerations that ensure data of the highest quality and reproducibility, establishing a self-validating system for your analytical workflows.

I. Synthesis and Context: The Genesis of a Key Reagent

To appreciate the spectral data, we must first understand the molecule's origin and utility. 2,4-Difluorophenyl trifluoromethanesulfonate is typically synthesized from its corresponding phenol, 2,4-difluorophenol, by reaction with trifluoromethanesulfonic anhydride or a related triflating agent in the presence of a base. This straightforward transformation provides a versatile electrophile for a variety of cross-coupling reactions.

The primary application of aryl triflates like 2,4-difluorophenyl trifluoromethanesulfonate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions are foundational in the construction of complex organic molecules, including many active pharmaceutical ingredients. The triflate group's high reactivity allows for milder reaction conditions compared to traditional aryl halides, expanding the scope of accessible molecular architectures.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View

NMR spectroscopy provides an unparalleled, atom-specific insight into the structure of a molecule. For a compound containing hydrogen, carbon, and fluorine, a multi-nuclear approach is essential for unambiguous characterization.

Experimental Protocol: A Self-Validating Approach

To ensure the integrity of NMR data, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2,4-difluorophenyl trifluoromethanesulfonate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its relative inertness and minimal overlapping signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ (δ = 0.00 ppm) or a secondary standard can be used.

-

-

Instrumental Parameters:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, employ proton decoupling to simplify the spectrum to a series of singlets (unless coupling information is desired). A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe is necessary. Proton decoupling is generally not required unless H-F couplings need to be removed for simplification.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.

-

Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

-

Diagram of the NMR Workflow

Caption: A streamlined workflow for acquiring and processing NMR data.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-difluorophenyl trifluoromethanesulfonate is characterized by signals in the aromatic region, exhibiting complex splitting patterns due to both H-H and H-F couplings.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~7.10 - 7.30 | m | - | Aromatic Protons |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Interpretation: The three protons on the 2,4-difluorophenyl ring give rise to a complex multiplet. The proton at the 6-position will be a doublet of doublets of doublets due to coupling to the proton at the 5-position (ortho coupling, ~8-9 Hz), the fluorine at the 2-position (meta coupling, ~5-6 Hz), and the fluorine at the 4-position (para coupling, ~1-2 Hz). The proton at the 5-position will appear as a doublet of triplets due to coupling to the proton at the 6-position (ortho coupling), and the two fluorine atoms at the 2- and 4-positions (meta couplings). The proton at the 3-position will be a doublet of doublets of doublets due to coupling to the fluorine at the 2-position (ortho coupling), the fluorine at the 4-position (ortho coupling), and the proton at the 5-position (meta coupling).

¹³C NMR Spectral Data

The ¹³C NMR spectrum is more complex due to the large C-F coupling constants. The signals for the carbons directly attached to fluorine will appear as doublets with large coupling constants.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Assignment |

| ~160 (dd) | Doublet of Doublets | ¹JCF ≈ 250, ²JCF ≈ 15 | C2 |

| ~157 (dd) | Doublet of Doublets | ¹JCF ≈ 255, ²JCF ≈ 15 | C4 |

| ~138 (d) | Doublet | ⁴JCF ≈ 3 | C1 |

| ~120 (q) | Quartet | ¹JCF ≈ 320 | CF₃ |

| ~118 (dd) | Doublet of Doublets | ²JCF ≈ 20, ⁴JCF ≈ 4 | C5 |

| ~112 (d) | Doublet | ²JCF ≈ 25 | C6 |

| ~105 (t) | Triplet | ²JCF ≈ 28 | C3 |

Note: These are predicted values and can vary. The complexity of the spectrum often requires advanced NMR techniques like ¹³C-{¹H, ¹⁹F} triple resonance for complete assignment.

Interpretation: The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to fluorine (C2 and C4) exhibit large one-bond C-F coupling constants (¹JCF) and smaller two-bond C-F couplings (²JCF) to the other fluorine. The other aromatic carbons also show smaller C-F couplings over two, three, and four bonds.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides direct information about the fluorine environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ -73 | s | - | -SO₂CF₃ |

| ~ -110 | m | - | F at C2 |

| ~ -115 | m | - | F at C4 |

Note: Chemical shifts are referenced to CFCl₃.

Interpretation: The triflate group gives a characteristic singlet at around -73 ppm. The two fluorine atoms on the aromatic ring will appear as complex multiplets due to F-F and F-H couplings. The fluorine at the 2-position will be coupled to the fluorine at the 4-position (meta F-F coupling) and to the protons on the ring. Similarly, the fluorine at the 4-position will be coupled to the fluorine at the 2-position and the ring protons.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Ensuring Data Quality

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure salt plates/Nujol.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with specific functional groups using correlation charts.

-

Diagram of the IR Spectroscopy Workflow

Caption: A simplified workflow for obtaining and interpreting an FT-IR spectrum.

IR Spectral Data

The IR spectrum of 2,4-difluorophenyl trifluoromethanesulfonate will be dominated by strong absorptions from the triflate and difluorophenyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1420 & ~1210 | Very Strong | Asymmetric and Symmetric S=O stretching of the triflate group |

| ~1250-1000 | Very Strong | C-F stretching |

| ~1140 | Strong | S-O-C stretching |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending |

Interpretation: The most prominent features in the IR spectrum are the very strong bands associated with the triflate group. The asymmetric and symmetric S=O stretching vibrations are typically observed around 1420 cm⁻¹ and 1210 cm⁻¹, respectively. The C-F stretching vibrations of both the CF₃ group and the fluorinated aromatic ring will give rise to very strong absorptions in the 1250-1000 cm⁻¹ region. The aromatic C=C stretching bands and C-H bending vibrations confirm the presence of the phenyl ring.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: A Robust System

-

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or through a chromatographic system such as gas chromatography (GC) or liquid chromatography (LC).

-

-

Ionization:

-

Electron Impact (EI) is a common ionization technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

-

Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.

-

-

Mass Analysis:

-

The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Diagram of the Mass Spectrometry Workflow

Caption: A schematic representation of the mass spectrometry process.

Mass Spectral Data

The mass spectrum of 2,4-difluorophenyl trifluoromethanesulfonate will show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Expected Molecular Ion: [C₇H₃F₅O₃S]⁺•, m/z = 262.97

Major Fragmentation Pathways:

-

Loss of the triflate radical: This is a common fragmentation pathway for aryl triflates, leading to the formation of the 2,4-difluorophenoxy cation.

-

[C₆H₃F₂O]⁺, m/z = 129.01

-

-

Cleavage of the S-O bond: This can lead to the formation of the trifluoromethanesulfonyl cation.

-

[CF₃SO₂]⁺, m/z = 133.96

-

-

Loss of SO₂ from the trifluoromethanesulfonyl cation:

-

[CF₃]⁺, m/z = 69.00

-

-

Fragmentation of the 2,4-difluorophenyl ring: This can lead to various smaller fragments, but the above are the most diagnostic.

Interpretation: The presence of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. The observation of ions at m/z 129 and 133 would be strong evidence for the presence of the 2,4-difluorophenoxy and trifluoromethanesulfonyl moieties, respectively.

V. Conclusion: A Unified Spectral Portrait

The comprehensive spectral analysis of 2,4-difluorophenyl trifluoromethanesulfonate, integrating ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS data, provides a detailed and unambiguous structural confirmation of this important synthetic intermediate. Each technique offers a unique and complementary perspective, and together they form a powerful analytical toolkit for the modern chemist. By understanding the principles behind the data acquisition and interpretation, researchers can ensure the quality and reliability of their results, paving the way for innovation in drug discovery and materials science.

References

- Nuclear Magnetic Resonance Spectroscopy: Field, L. D., Sternhell, S., & Kalman, J. R. (2013). Organic Structures from Spectra. John Wiley & Sons. Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

- Infrared Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.

- Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.

- Stang, P. J., & Treptow, W. (1980). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1980(04), 283-284.

Starting materials for 2,4-Difluorophenyl trifluoromethanesulfonate synthesis

An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

Introduction: The Strategic Value of Aryl Triflates in Modern Synthesis

2,4-Difluorophenyl trifluoromethanesulfonate is a key synthetic intermediate belonging to the class of aryl triflates. These compounds are highly valued in organic chemistry, particularly as versatile precursors in a multitude of palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings.[1][2][3] The triflate group (–OTf) is an exceptional leaving group, a property derived from the extreme stability of the trifluoromethanesulfonate anion, which is the conjugate base of the superacid, triflic acid.[4][5] This high reactivity enables the cleavage of the otherwise robust Carbon-Oxygen bond of phenols, effectively converting the hydroxyl group into a pseudohalide suitable for catalytic cycles.[6]

This guide provides an in-depth exploration of the primary starting materials and the underlying chemical principles for the synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate. As a senior application scientist, the focus will be on the causality behind experimental choices, ensuring a robust and reproducible protocol for researchers in synthetic chemistry and drug development.

Part 1: Core Starting Materials and Reagent Selection

The successful synthesis of an aryl triflate is critically dependent on the purity of the starting materials and the judicious selection of reagents. The most direct and common pathway involves the reaction of a phenol with an electrophilic triflating agent in the presence of a base.[2]

The Phenolic Substrate: 2,4-Difluorophenol

-

Structure and Properties: 2,4-Difluorophenol is the foundational building block for the target molecule. Its hydroxyl group provides the nucleophilic oxygen required for the reaction. The presence of two fluorine atoms on the aromatic ring influences the electronic properties and reactivity of the molecule.

-

Purity and Handling: The primary consideration for 2,4-Difluorophenol is its water content. The presence of moisture will consume the highly reactive triflating agent, reducing the yield and complicating the purification process. Therefore, it is imperative to use an anhydrous grade of the phenol or to dry it thoroughly before use. It is commercially available from various chemical suppliers.

The Triflating Agent: Trifluoromethanesulfonic Anhydride (Tf₂O)

-

Reactivity Profile: Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is the acid anhydride of triflic acid and serves as a powerful electrophile.[6][7] Its high reactivity stems from the two strongly electron-withdrawing trifluoromethylsulfonyl groups attached to the central oxygen atom, making the sulfur atoms highly susceptible to nucleophilic attack.

-

Causality of Choice: While milder triflating agents like N-phenyltriflimide (PhNTf₂) exist, Tf₂O is often preferred for its high reactivity, which typically leads to rapid and complete conversions at low temperatures.[2][8] However, this reactivity necessitates careful handling. Tf₂O is extremely sensitive to moisture, reacting exothermically with water to form corrosive triflic acid.[7][9] All reactions must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

The Base: A Critical Choice for Deprotonation and Side-Reaction Control

The function of the base is to deprotonate the weakly acidic phenolic hydroxyl group, generating the much more nucleophilic 2,4-difluorophenoxide anion. The choice of base significantly impacts the reaction conditions, workup procedure, and purity of the final product.

-

Organic Amine Bases (Pyridine, Triethylamine):

-

Mechanism of Action: Pyridine and other amine bases are commonly used in triflation reactions.[1][10] They effectively deprotonate the phenol and can also act as a nucleophilic catalyst by forming a highly reactive N-(trifluoromethylsulfonyl)pyridinium triflate intermediate.[11]

-

Field-Proven Insights: A significant drawback of using amine bases is the formation of the corresponding ammonium triflate salt as a byproduct.[1] This salt can sometimes be difficult to remove from the desired product and may interfere with subsequent catalytic reactions. For example, residual triethylammonium triflate has been shown to inhibit Pd-catalyzed cyanation reactions.[1]

-

-

Inorganic Bases (K₂CO₃, K₃PO₄, NaOH):

-

Mechanism of Action: Inorganic bases offer a practical alternative that circumvents the issue of ammonium salt contamination.[2] They are typically used in either a biphasic system (e.g., toluene/water) or as a suspension in an anhydrous organic solvent like THF.[1][2]

-

Trustworthiness of Protocol: Using an aqueous inorganic base like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH) in a biphasic system allows for a remarkably simple and scalable workup.[1] After the reaction is complete, the organic layer containing the product is simply separated from the aqueous layer containing the base and inorganic salts. This "Schotten-Baumann" style condition eliminates the formation of problematic ammonium salts, yielding a cleaner crude product that is often suitable for direct use in subsequent steps.[1]

-

Part 2: Synthesis Workflow and Experimental Protocol

The following section outlines the complete workflow from starting materials to the purified product, including a detailed experimental protocol.

Visualizing the Workflow

Caption: Synthetic workflow for 2,4-Difluorophenyl trifluoromethanesulfonate.

Quantitative Data Summary

| Parameter | Value | Rationale |

| 2,4-Difluorophenol | 1.0 equiv | The limiting reagent for the reaction. |

| Triflic Anhydride (Tf₂O) | 1.1 equiv | A slight excess ensures complete conversion of the phenol.[12] |

| Pyridine | 1.1 - 1.2 equiv | A slight excess ensures complete deprotonation and neutralizes the triflic acid byproduct.[12] |

| Solvent (DCM) | 5-10 mL / mmol | Sufficient to ensure solubility and adequate stirring. |

| Reaction Temperature | 0 °C to RT | Initial cooling controls the exothermicity; warming to RT ensures completion.[10][12] |

| Reaction Time | 1-3 hours | Typically rapid; monitored by TLC for disappearance of starting material. |

| Typical Yield | >90% | High-yielding transformation when performed under anhydrous conditions.[12] |

Detailed Step-by-Step Experimental Protocol

This protocol describes the synthesis using pyridine as the base in dichloromethane (DCM).

Materials and Equipment:

-

Flame-dried, three-necked round-bottom flask with a magnetic stir bar

-

Thermometer or thermocouple probe

-

Septa and nitrogen/argon inlet

-

Syringes

-

2,4-Difluorophenol (anhydrous)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water, 1M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To the flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 2,4-difluorophenol (1.0 equiv).

-

Solvent and Base Addition: Add anhydrous DCM (approx. 7 mL per mmol of phenol) via syringe. Stir the mixture until the phenol is fully dissolved. Add anhydrous pyridine (1.1 equiv) dropwise via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. It is crucial to control the temperature during the next step.

-

Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 equiv) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C. A white precipitate of pyridinium triflate may form.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2,4-difluorophenol spot.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

-

Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), deionized water, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by passing it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).[12] Concentration of the filtrate will yield the pure 2,4-Difluorophenyl trifluoromethanesulfonate as a colorless to pale yellow oil.

Part 3: Product Characterization and Validation

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized 2,4-Difluorophenyl trifluoromethanesulfonate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural elucidation.[13]

-

¹H NMR: Will show characteristic multiplets in the aromatic region corresponding to the protons on the difluorophenyl ring.

-

¹³C NMR: Will confirm the number of unique carbon environments. The carbon attached to the triflate group will have a characteristic chemical shift.

-

¹⁹F NMR: This is a critical technique. It will show three distinct signals: two for the non-equivalent fluorine atoms on the aromatic ring and one sharp singlet around -73 to -75 ppm for the three equivalent fluorine atoms of the triflate (–CF₃) group.[14]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the triflate group.

-

Infrared (IR) Spectroscopy: Will show characteristic strong absorption bands for the S=O stretches (typically in the 1420-1440 cm⁻¹ and 1200-1250 cm⁻¹ regions) of the triflate group.

By following this detailed guide, researchers can reliably synthesize and validate 2,4-Difluorophenyl trifluoromethanesulfonate, a valuable building block for advancing research in medicinal chemistry and materials science.

References

-

Frantz, D. E., Weaver, D. G., & Fagnou, K. (2005). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 7(15), 3179–3182. [Link]

-

Wellen, B. D., & Kappe, C. O. (2008). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 10(15), 3323–3326. [Link]

-

Rahaman, M. S., Tulaphol, S., Molley, A., Mills, K., Hossain, M. A., Yelle, D., Maihom, T., & Sathitsuksanoh, N. (2021). Metal triflate formation of C12–C22 phenolic compounds by the simultaneous C–O breaking and C–C coupling of benzyl phenyl ether. Catalysis Science & Technology, 11(22), 7317-7324. [Link]

-

Sharpless, K. B., et al. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

-

Wang, L., & He, C. (2017). Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature. Journal of the American Chemical Society, 139(24), 8124–8127. [Link]

-

Sharpless, K. B., et al. (2020). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health. [Link]

-

Gandikota, R., et al. (2019). A proposed reaction mechanism for O-arylation of alcohols and phenols by triarylsulfonium triflates in the presence of bases. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. organic-chemistry.org. [Link]

-

Chem-Station. (2015). Triflic anhydride. chemeurope.com. [Link]

-

Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. ataman-kimya.com. [Link]

-

Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. en.wikipedia.org. [Link]

-

Stang, P. J., & Dueber, T. E. (1977). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 57, 85. [Link]

-

McWilliams, J. C., et al. (2002). PREPARATION OF n-BUTYL 4-CHLOROPHENYL SULFIDE. Organic Syntheses, 79, 221. [Link]

-

Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz. rsc.org. [Link]

-

Stang, P. J., & Hanack, M. (1975). cyclobutanone. Organic Syntheses, 55, 33. [Link]

-

Wikipedia. (n.d.). Triflate. en.wikipedia.org. [Link]

-

Kazakova, A. N., & Vasilyev, A. V. (2017). Trifluoromethanesulfonic acid in organic synthesis. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triflate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Triflic_anhydride [chemeurope.com]

- 7. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

The Stability and Storage of 2,4-Difluorophenyl trifluoromethanesulfonate: An In-depth Technical Guide

This guide provides a comprehensive overview of the stability and optimal storage conditions for 2,4-Difluorophenyl trifluoromethanesulfonate, a crucial reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding the chemical behavior of this aryl triflate is paramount for ensuring its integrity, maximizing experimental reproducibility, and ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar compounds in their work.

Introduction: The Role and Reactivity of 2,4-Difluorophenyl trifluoromethanesulfonate

2,4-Difluorophenyl trifluoromethanesulfonate belongs to the class of aryl triflates, which are widely employed as versatile coupling partners in a myriad of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The triflate moiety (–OTf) is an excellent leaving group, a property derived from the high acidity of its conjugate acid, trifluoromethanesulfonic acid (pKa ≈ -15)[1]. This exceptional leaving group ability facilitates the oxidative addition step in catalytic cycles, often allowing for milder reaction conditions compared to analogous aryl halides.

The presence of two fluorine atoms on the phenyl ring imparts distinct electronic properties to the molecule. Fluorine is a highly electronegative atom, and its presence results in a significant inductive electron-withdrawing effect. This electronic perturbation influences the reactivity of the C–O bond of the triflate ester, a key factor in its stability profile.

Core Stability Profile

The stability of 2,4-Difluorophenyl trifluoromethanesulfonate is primarily influenced by two factors: thermal stress and hydrolysis. A thorough understanding of these decomposition pathways is critical for its effective use.

Thermal Stability

Aryl triflates, in general, exhibit remarkable thermal stability. Studies involving microwave-assisted synthesis have shown that aryl triflates can withstand temperatures up to 120°C for short periods without significant decomposition[2]. This robustness suggests that thermal degradation under standard laboratory storage conditions (ambient or refrigerated temperatures) is not a primary concern. However, as with any reactive chemical, prolonged exposure to high temperatures should be avoided to prevent any potential for slow degradation over time.

Hydrolytic Stability: A Critical Consideration

The most significant factor affecting the stability of 2,4-Difluorophenyl trifluoromethanesulfonate is its susceptibility to hydrolysis, which cleaves the triflate ester to yield 2,4-difluorophenol and trifluoromethanesulfonic acid. The rate of this hydrolysis is highly dependent on the pH of the environment.

A study on aryl triflates bearing electron-withdrawing groups demonstrated that these compounds are stable in aqueous solutions at acidic (pH 3.5) and neutral (pH 7.4) conditions, with over 99% of the compound remaining after 2 hours at 37°C[3]. However, at a basic pH of 9, these same compounds exhibited extremely poor stability, with only about 30% remaining under the same conditions[3]. This pH-dependent stability profile is directly applicable to 2,4-Difluorophenyl trifluoromethanesulfonate due to the strong electron-withdrawing nature of the two fluorine substituents.

The increased susceptibility to basic hydrolysis can be attributed to the electron-deficient nature of the aromatic ring, which makes the sulfonyl sulfur more electrophilic and thus more prone to nucleophilic attack by hydroxide ions.

Diagram of Hydrolytic Decomposition

Caption: Hydrolysis of 2,4-Difluorophenyl trifluoromethanesulfonate under basic conditions.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of 2,4-Difluorophenyl trifluoromethanesulfonate, strict adherence to proper storage and handling protocols is essential. These recommendations are based on the compound's known chemical properties and information derived from Safety Data Sheets (SDS) of analogous compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. Refrigeration (2-8 °C) is recommended for long-term storage. | While thermally stable, lower temperatures slow down any potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric moisture, which can lead to hydrolysis. |

| Container | Keep in a tightly sealed, original container. | Prevents ingress of moisture and air. |

| Environment | Store in a dry, well-ventilated area. | Avoids exposure to high humidity and ensures proper ventilation in case of accidental release. |

| Incompatible Materials | Store away from strong bases, strong oxidizing agents, and water. | Prevents chemical reactions that can lead to decomposition or hazardous situations. |

Handling Precautions:

-

Always handle 2,4-Difluorophenyl trifluoromethanesulfonate in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Prevent contact with skin and eyes, as the compound is corrosive and can cause severe burns.

Assessing Purity and Degradation

Regularly assessing the purity of 2,4-Difluorophenyl trifluoromethanesulfonate is crucial, especially for sensitive applications. The primary degradation product to monitor for is 2,4-difluorophenol.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a highly sensitive method for detecting both the triflate group (a singlet typically around -73 to -79 ppm) and the fluorine atoms on the aromatic ring. The appearance of new signals or changes in the integration of existing ones can indicate degradation.

-

¹H NMR: The proton spectrum can be used to monitor for the appearance of signals corresponding to 2,4-difluorophenol. The disappearance of the characteristic aromatic signals of the starting material and the emergence of new aromatic and hydroxyl protons are indicative of hydrolysis.

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of 2,4-Difluorophenyl trifluoromethanesulfonate.

-

A mobile phase consisting of a buffered aqueous solution (e.g., with ammonium formate at a slightly acidic pH) and an organic modifier like acetonitrile can be used.

-

Detection can be achieved using a UV detector, as the aromatic ring is chromophoric. The appearance of a peak corresponding to the more polar 2,4-difluorophenol at an earlier retention time is a clear indicator of hydrolysis.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of 2,4-Difluorophenyl trifluoromethanesulfonate and detecting the presence of its primary hydrolytic degradation product, 2,4-difluorophenol.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

2,4-Difluorophenyl trifluoromethanesulfonate sample

-

2,4-Difluorophenol standard (for retention time confirmation)

-

HPLC-grade solvents

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2,4-Difluorophenyl trifluoromethanesulfonate sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Prepare a similar stock solution of the 2,4-difluorophenol standard.

-

Further dilute the stock solutions with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: 30% B (re-equilibration)

-

-

-

Analysis:

-

Inject the 2,4-difluorophenol standard to determine its retention time.

-

Inject the 2,4-Difluorophenyl trifluoromethanesulfonate sample.

-

Analyze the chromatogram for the presence of a peak at the retention time corresponding to 2,4-difluorophenol.

-

Calculate the purity of the sample by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

-

Diagram of Analytical Workflow

Sources

The Triflate Revolution: A Technical Guide to the Discovery and Synthetic Utility of Aryl Triflates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid, have evolved from a chemical curiosity to indispensable tools in modern organic synthesis. Their facile preparation from ubiquitous phenols and their exceptional reactivity as electrophiles in palladium-catalyzed cross-coupling reactions have established them as superior alternatives to traditional aryl halides. This guide provides an in-depth exploration of the history, discovery, and profound impact of aryl triflates on synthetic chemistry. We will delve into the mechanistic principles that govern their reactivity, provide detailed, field-proven protocols for their synthesis and application, and survey their role in the construction of complex molecules, particularly within the pharmaceutical and materials science sectors.

Part I: The Genesis of a Superior Electrophile

The Pre-Triflate Era: A Need for Broader Scope in Cross-Coupling

The advent of palladium-catalyzed cross-coupling in the latter half of the 20th century transformed the art of molecule-building. However, early iterations of seminal reactions like the Heck, Suzuki, and Sonogashira couplings were largely dependent on the reactivity of aryl halides. The established reactivity order for oxidative addition to palladium(0) centers is generally I > Br >> Cl.[1] This hierarchy often necessitated the use of expensive and less readily available aryl iodides and bromides, while the abundant and inexpensive aryl chlorides remained largely recalcitrant. Furthermore, the direct use of phenols, one of the most common and diverse classes of aromatic compounds, was not feasible in these transformations. This created a clear demand for a new class of electrophiles that could be easily derived from phenols and exhibit reactivity comparable to or exceeding that of aryl bromides.

Discovery and Synthesis of Aryl Triflates

The solution emerged from the chemistry of trifluoromethanesulfonic acid (triflic acid), a superacid first reported in the 1950s. Its anhydride, triflic anhydride (Tf₂O), and related derivatives were found to be exceptionally powerful triflating agents. The most common and historically significant method for synthesizing aryl triflates is the reaction of a phenol with triflic anhydride in the presence of a mild amine base, such as pyridine.[2][3][4] This reaction is typically rapid, high-yielding, and proceeds under mild conditions, making it a highly practical transformation.

Over time, alternative triflating agents have been developed to address specific needs, such as improved selectivity or milder conditions. N-phenyltriflimide, a stable and crystalline solid, offers an alternative to the highly reactive and moisture-sensitive triflic anhydride.[5] More recently, novel reagents have been introduced that allow for the triflation of highly sensitive substrates, including complex peptides containing tyrosine residues, under exceptionally mild, room-temperature conditions.[6][7]

Physicochemical Properties: The Key to Reactivity

The synthetic power of aryl triflates stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). The triflate group is one of the best leaving groups known in organic chemistry due to the extensive resonance stabilization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawing effect of the trifluoromethyl group. This makes the C-O bond of the aryl triflate highly polarized and susceptible to cleavage, facilitating the crucial oxidative addition step in palladium-catalyzed cycles.[8][9][10]

In many palladium-catalyzed reactions, aryl triflates exhibit reactivity that is comparable to aryl bromides and, in some cases, even approaches that of aryl iodides.[8][11][12] This high reactivity, combined with their ready accessibility from phenols, positioned them to revolutionize the field of cross-coupling.

Part II: Revolutionizing Palladium-Catalyzed Cross-Coupling

The introduction of aryl triflates as viable electrophiles dramatically expanded the scope and utility of numerous palladium-catalyzed reactions. They provided a critical bridge, allowing the vast chemical space of phenols to be integrated into the world of cross-coupling.

The Heck-Mizoroki Reaction

The Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, was one of the first major beneficiaries of triflate technology.[13] The use of aryl triflates significantly broadened the range of accessible starting materials.[14] A key advantage was the ability to employ a different catalytic pathway, often referred to as the "cationic pathway," which can influence the regioselectivity of the reaction and enable asymmetric variants when chiral ligands are used.[14] This pathway is favored because the lability of the Pd-OTf bond facilitates the formation of a cationic palladium complex.[14]

Representative Catalytic Cycle: Heck Reaction

Caption: Cationic catalytic cycle of the Heck reaction using an aryl triflate.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for forming biaryl structures from an organoboron reagent and an electrophile, readily embraced aryl triflates.[15][16] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and use of non-toxic boron reagents. Aryl triflates proved to be excellent substrates, often providing high yields where the corresponding chlorides would fail.[17] The ability to convert a phenol into a biaryl in two high-yielding steps (triflation followed by Suzuki coupling) is a cornerstone strategy in medicinal chemistry and materials science.[18]

Representative Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira Coupling

The Sonogashira coupling forges a bond between a terminal alkyne and an aryl/vinyl electrophile, providing direct access to conjugated enynes and arylalkynes.[12] Aryl triflates are highly effective substrates in this transformation, with reactivity generally falling between that of aryl iodides and aryl bromides.[11][12] The reaction typically employs a dual-catalyst system of palladium and copper(I).[19] The ability to couple phenols (via their triflates) with alkynes has been widely exploited in the synthesis of natural products, functional materials, and pharmaceutical intermediates.[20]

The Buchwald-Hartwig Amination